4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Description
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as (+)-4-carene (IUPAC name: (1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene), is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . It is characterized by a norbornene structure with methyl substituents at positions 4, 7, and 7, and a double bond at position 2. This compound occurs naturally in essential oils of plants such as Aucoumea klaineana (okoume) and Canarium schweinfurthii (aiele) . Its stereochemistry is critical to its biological activity, with the (1R,4S,6S) configuration being the most studied enantiomer .
In traditional medicine and industrial applications, (+)-4-carene is valued for its antimicrobial properties and role in fragrance formulations. However, its volatile nature leads to reduced concentrations during processing, as observed in steamed herbal preparations of Citrus medica var. sarcodactylis (川佛手) .
Properties
CAS No. |
905822-22-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be synthesized from 3-carene through a series of reactions, including isomerization and cyclization. The reaction conditions typically involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene often involves the extraction of essential oils from plants that naturally contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the desired compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are often employed.
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include various saturated hydrocarbons.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various chiral compounds.
Biology: The compound is studied for its role in chemical communication among plants and insects.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with olfactory receptors in insects, influencing their behavior. In medicinal applications, the compound’s effects may be mediated through its interaction with cellular signaling pathways, leading to anti-inflammatory or antimicrobial responses.
Comparison with Similar Compounds
Key Differences :
- The position of the double bond alters reactivity and interaction with biological targets. For example, 3-carene is less effective in binding odorant-binding proteins in insects compared to 4-carene .
- 4-Carene exhibits stronger antibacterial activity against S. aureus (16–20 mm inhibition zones) than 3-carene .
Functional Group Variations: Borneol and Camphor
4-Carene shares a bicyclic skeleton with functionalized monoterpenes like borneol and camphor, but differs in oxidation state:
Antimicrobial Activity
Synergy :
- 4-Carene and p-cymene in okoume oil show enhanced activity against S. aureus due to lipophilic interactions with bacterial membranes .
Leishmanicidal Activity
- 4-Carene is less effective than carvacrol or thymol against Leishmania parasites, indicating structure-dependent efficacy .
Physicochemical Properties
Future Studies :
- Investigate 4-carene’s role in drug delivery systems due to its lipophilicity.
- Explore enantioselective synthesis for industrial-scale production.
Biological Activity
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as (+)-4-Carene , is a bicyclic monoterpene derived from natural sources such as turpentine. Its molecular formula is , and it is characterized by a distinct bicyclic structure featuring three methyl substituents at the 4, 7, and 7 positions. This compound is notable for its sweet and pungent odor and has garnered attention for its diverse biological activities.
Chemical Structure
The chemical structure of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be represented as follows:
Biological Activities
Research indicates that 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens. It disrupts the integrity of microbial cell membranes, leading to leakage of cellular components and ultimately cell death .
- Mood Enhancement : Due to its pleasant aroma, 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene is also explored for potential applications in aromatherapy, where it may contribute to mood enhancement and relaxation.
- Drug Delivery Potential : Research suggests that this compound can enhance the efficacy of certain drugs when used in combination therapies, indicating its potential role in drug delivery systems or as an adjuvant in therapeutic formulations.
The biological activity of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be attributed to its interaction with cellular structures:
- Cell Membrane Disruption : The compound's ability to alter membrane permeability leads to the disruption of essential cellular processes such as ATP synthesis and protein synthesis in bacteria .
- Morphological Changes in Microorganisms : Treatment with this compound has been shown to induce significant morphological changes in bacterial cells, further supporting its role as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Carene | C10H16 | Different methyl arrangement; less pungent |
| Limonene | C10H16 | Known for its citrus scent; widely used in cleaning products |
| Myrcene | C10H16 | Found in hops; significant in beer flavoring |
This table highlights how 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene stands out due to its specific arrangement of substituents and distinct odor profile.
Case Studies
Several studies have investigated the biological activity of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell walls and membranes .
- Mood Enhancement : In a clinical trial involving aromatherapy applications, participants reported improved mood states when exposed to environments enriched with 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene.
- Combination Therapy : Research indicated that when combined with standard antibiotics, this compound enhanced the overall effectiveness against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
